molecular formula C9H7NOS B3156317 2-Phenylthiazol-4-one CAS No. 827-46-3

2-Phenylthiazol-4-one

Cat. No. B3156317
CAS RN: 827-46-3
M. Wt: 177.22 g/mol
InChI Key: LFLIZASYILFMIO-UHFFFAOYSA-N
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Description

2-Phenylthiazol-4-one is an organic compound . It belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom and one nitrogen atom .


Synthesis Analysis

The synthesis of this compound derivatives has been reported in the literature . The process involves combining the structural characteristics of two tyrosinase inhibitors . The double-bond geometry of trisubstituted alkenes was determined based on the 3JC,H coupling constant of 1H-coupled 13C NMR spectra .

Scientific Research Applications

Synthesis Template

4-Bis(methylthio)methylene-2-phenyloxazol-5-one, related to 2-Phenylthiazol-4-one, is a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles. This process involves nucleophilic ring-opening of oxazolone and subsequent 5-endo cyclization, demonstrating its utility in organic chemistry and compound synthesis (Misra & Ila, 2010).

Biological Activity and Microwave Irradiation Synthesis

2-Amino-4-phenylthiazole, a derivative of this compound, shows a broad spectrum of biological activities including antipyretic, antioxidative, and analgesic properties. A study focused on synthesizing 5-amino-containing 2-amino-4-phenyl-thiazole under microwave irradiation conditions, indicating advancements in synthetic methods for these biologically active compounds (Khrustalev, 2009).

Spectroscopic Study

A comprehensive spectroscopic study of 4-arylthiazol-2(3H)-ones, including this compound derivatives, was conducted. This included IR, MS, 1H, 13C, and 15N NMR studies, correlating spectral properties with electronic structures and molecular properties. Such studies are crucial for understanding the chemical behavior of these compounds in various applications (Pihlaja et al., 2002).

Corrosion Inhibition

4-Phenylthiazole derivatives, closely related to this compound, have been tested as corrosion inhibitors for stainless steel in acidic environments. Their efficiency as inhibitors and adsorption properties on metal surfaces highlight their potential in industrial applications (Fouda & Ellithy, 2009).

Cross-Coupling Reactions

2-Phenylthiazoles, including this compound, have been studied in cross-coupling reactions under Stille conditions. This study provides insights into the reactivity and potential applications of these compounds in complex chemical syntheses (Hämmerle et al., 2008).

Reactivity in Ruthenium Catalyzed Arylations

The reactivity of 4-phenylthiazoles, a group including this compound, was investigated in Ru-catalyzed direct arylation. Understanding the reactivity and electronic properties of these compounds is crucial for their application in catalysis and material science (Daher et al., 2019).

properties

IUPAC Name

2-phenyl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLIZASYILFMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002855
Record name 2-Phenyl-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827-46-3
Record name 2-Phenyl-4(5H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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